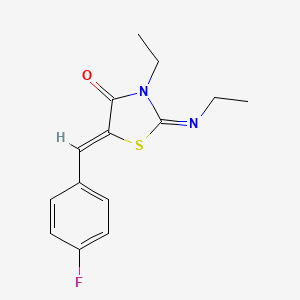
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one, also known as EF24, is a synthetic compound belonging to the thiazolidinone family. It was first synthesized in 2008 by researchers at the University of Kansas and has since gained attention for its potential medicinal properties. EF24 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for future therapeutic applications.
作用机制
The exact mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which plays a key role in regulating oxidative stress and inflammation. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, this compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as Akt and mTOR.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In studies investigating its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In studies investigating its anti-cancer effects, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell growth and survival, such as Akt and mTOR. In studies investigating its neuroprotective effects, this compound has been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One advantage of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one is its relatively simple and cost-effective synthesis method, which makes it an attractive target for further research and development. This compound has also been found to exhibit a range of therapeutic effects, making it a promising candidate for future therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could inform the development of more targeted and effective therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate to form 4-fluorobenzylidene ethyl cyanoacetate. This compound is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is subsequently dehydrated to form this compound. The synthesis of this compound is a relatively simple and cost-effective process, making it an attractive target for further research and development.
科学研究应用
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-fluorobenzylidene)thiazolidin-4-one has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. This compound has also been found to exhibit anti-cancer effects, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative disease.
属性
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-3-16-14-17(4-2)13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9-,16-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUJUZSYCVGBC-JQZIOSGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)F)S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)F)/S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

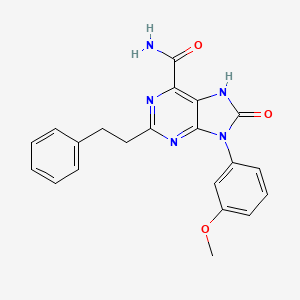
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2622249.png)
![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)

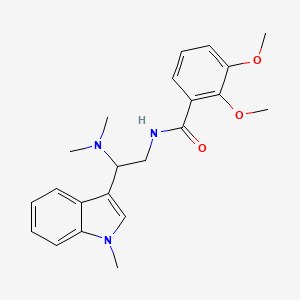

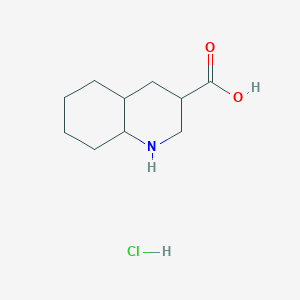
![N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2622257.png)


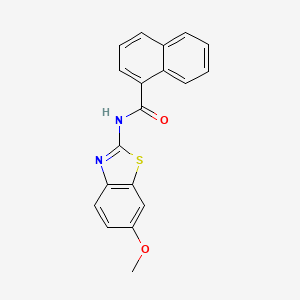
![3-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622264.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2622265.png)
![4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B2622267.png)